molecular formula C18H34O3 B1231477 10-Hydroxy-8-octadecenoic acid

10-Hydroxy-8-octadecenoic acid

Cat. No. B1231477
M. Wt: 298.5 g/mol
InChI Key: RXBFKZNLXJKTLQ-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-HOME(8) is a long-chain fatty acid.

Scientific Research Applications

Microbial Conversion and Chemical Analysis

10-Hydroxy-8-octadecenoic acid (HOD) is identified as a probable intermediate in the microbial conversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) by Pseudomonas aeruginosa (PR3). This process involves the introduction of hydroxyl groups and a rearrangement of double bonds, with HOD's double bond confirmed to be in the trans configuration (Kim, Gardner, & Hou, 2000).

Biotechnological Production

The production of 10S-hydroxy-8(E)-octadecenoic acid from oleic acid has been significantly increased using recombinant Escherichia coli cells expressing 10S-dioxygenase from Nostoc punctiforme PCC 73102. The optimal conditions for production included factors like pH, temperature, and the presence of a chaperone, leading to improved yields (Kim, Seo, Shin, & Oh, 2016).

Role in Fatty Acid Transformation

10-Hydroxy-cis-12-octadecenoic acid plays a crucial role in the transformation of linoleic acid to conjugated linoleic acid (CLA) in bifidobacteria. This process involves the conversion of 10-HOE to LA and then to CLA, highlighting its importance in the metabolic pathway (Gao et al., 2019).

Antibacterial Properties

10-Hydroxy-8-octadecenoic acid exhibits significant antibacterial activity, including against plant pathogenic bacteria. This suggests potential applications in agriculture for controlling plant diseases (Sohn, Bae, Hou, & Kim, 2013).

Enzyme Inhibition in Diabetes Management

10-Hydroxy-8(E)-octadecenoic acid has been shown to possess strong anti-alpha-glucosidase activity, which is relevant for diabetes management. Its inhibitory activity was found to be more effective than the commercially available antidiabetic remedy, acarbose (Paul, Hou, & Kang, 2010).

properties

Product Name

10-Hydroxy-8-octadecenoic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(E)-10-hydroxyoctadec-8-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+

InChI Key

RXBFKZNLXJKTLQ-NTCAYCPXSA-N

Isomeric SMILES

CCCCCCCCC(/C=C/CCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCCC(C=CCCCCCCC(=O)O)O

synonyms

10-HODA
10-hydroxy-8-octadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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